molecular formula C8H16N4 B3057828 5H-Tetrazole, 5-(1-propylbutyl)- CAS No. 85508-57-2

5H-Tetrazole, 5-(1-propylbutyl)-

Cat. No. B3057828
CAS RN: 85508-57-2
M. Wt: 168.24 g/mol
InChI Key: OYQZMQLGNFRLLJ-UHFFFAOYSA-N
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Description

Tetrazoles are synthetic organic heterocyclic compounds that consist of a five-membered ring with four nitrogen atoms and one carbon atom . They have a high nitrogen content among stable heterocycles . Tetrazoles, especially 5-substituted 1H-tetrazoles, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety .


Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles has been achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide . This synthesis process has been reported to be efficient and has resulted in considerable product yields .


Molecular Structure Analysis

Tetrazoles are made up of a five-membered ring with four nitrogen atoms and one carbon atom . They are divided into four categories based on the number of substituents: parent tetrazoles (simplest), mono-substituted tetrazoles (1-, 2-, or 5-substituted), di-substituted tetrazoles (1,5- or 2,5-disubstituted), and tri-substituted tetrazolium salts .


Chemical Reactions Analysis

The pyrolysis process of bis-tetrazole compounds likely begins with a ring-opening reaction of the tetrazole ring . The main gaseous products, including HCN, HN3, and NH3, are then released from the decomposition of the bis-tetrazole .


Physical And Chemical Properties Analysis

Tetrazoles are stable over a wide pH range and are also stable to various oxidizing and reducing agents . They play an important role in coordination chemistry as ligands, in material science as explosives, and act as carboxylic acid surrogates in medicinal chemistry .

Scientific Research Applications

Material and Medicinal Chemistry

Tetrazoles, including “5-(4-Heptyl)tetrazole”, have diverse applications in the field of material and medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biological Activities

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Drug Development

The tetrazolyl functional group is often considered as a carboxylic acid replacement in drugs, not only because the pKa is close, but it also has approximately the same planar delocalized system space requirements . This makes “5-(4-Heptyl)tetrazole” a potential candidate for drug development.

Oligonucleotide Synthesis

“5-(4-Heptyl)tetrazole” and its derivatives are widely employed in oligonucleotide synthesis as acidic activators of the coupling process .

Agriculture

Since the 1950s, tetrazole compounds have been widely used in agriculture . Their high nitrogen content makes them useful in the development of fertilizers and growth hormones .

Explosives

Tetrazoles are also used in the development of explosives due to their high nitrogen content . The nitrogen-rich heterocyclic structure of “5-(4-Heptyl)tetrazole” makes it a potential candidate for this application.

Biochemistry

In the field of biochemistry, tetrazoles are used for various purposes . Their unique chemical properties make them useful in a variety of biochemical reactions and processes.

Other Applications

Other applications of tetrazoles include their use in photography, as growth hormones, and as a platform for virtual screening .

Safety and Hazards

Tetrazoles are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are flammable solids and may cause an allergic skin reaction . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes .

Future Directions

Tetrazole derivatives show a crucial role in pharmaceutical and medicinal applications . The synthesis of new drugs fosters the development of the chemistry of tetrazoles . Over the past few decades, there has been a sharp increase in the number of publications devoted to the biological activity of compounds containing the tetrazole ring .

properties

IUPAC Name

5-heptan-4-yl-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-3-5-7(6-4-2)8-9-11-12-10-8/h7H,3-6H2,1-2H3,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQZMQLGNFRLLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C1=NNN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00234722
Record name 5H-Tetrazole, 5-(1-propylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H-Tetrazole, 5-(1-propylbutyl)-

CAS RN

85508-57-2
Record name 5H-Tetrazole, 5-(1-propylbutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085508572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Tetrazole, 5-(1-propylbutyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00234722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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